molecular formula C45H80O2 B3287033 Cholesteryl isostearate CAS No. 83615-24-1

Cholesteryl isostearate

Cat. No.: B3287033
CAS No.: 83615-24-1
M. Wt: 653.1 g/mol
InChI Key: JBBRZDLNVILTDL-XNTGVSEISA-N
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Description

Cholesteryl isostearate is a non-ionic surfactant and ester of cholesterol and isostearic acid. It is known for its excellent lubricating, dispersing, emulsifying, and solubilizing properties. The compound is widely used in personal care products, cosmetics, and various industrial applications due to its stability and compatibility with other ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl isostearate is synthesized through the esterification of cholesterol with isostearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, cholesterol and isostearic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl isostearate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound hydroperoxides.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: this compound hydroperoxides.

    Reduction: this compound alcohols.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cholesteryl isostearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and lubricants due to its excellent emulsifying and stabilizing properties.

Mechanism of Action

Cholesteryl isostearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The compound interacts with lipid membranes, influencing their fluidity and stability. This interaction is crucial in applications such as drug delivery, where this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients.

Comparison with Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl palmitate
  • Cholesteryl stearate

Comparison: Cholesteryl isostearate is unique due to its branched isostearic acid moiety, which imparts distinct physical and chemical properties compared to other cholesteryl esters. For instance, cholesteryl oleate, palmitate, and stearate have linear fatty acid chains, resulting in different melting points, solubility, and emulsifying properties. This compound’s branched structure provides enhanced stability and compatibility in various formulations, making it a preferred choice in specific applications.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-34(2)21-18-16-14-12-10-8-9-11-13-15-17-19-24-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(36(5)23-20-22-35(3)4)45(41,7)32-30-42(39)44/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBRZDLNVILTDL-XNTGVSEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83615-24-1
Record name Cholesteryl isostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLESTERYL ISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5KDN9464
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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